molecular formula C13H15N3O4S B2717899 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 329906-14-1

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2717899
CAS No.: 329906-14-1
M. Wt: 309.34
InChI Key: DFBSMXHLDCZZDJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a dimethylpropanamide moiety attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while nitration is performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Dimethylpropanamide Moiety: The final step involves the acylation of the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide to form an ethoxy derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Sodium ethoxide, ethanol, reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Ethoxy derivatives.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzothiazole ring can intercalate with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-13(2,3)11(17)15-12-14-10-8(20-4)5-7(16(18)19)6-9(10)21-12/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBSMXHLDCZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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